molecular formula C11H14Br2N2S B3009757 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide CAS No. 250258-74-3

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide

Cat. No.: B3009757
CAS No.: 250258-74-3
M. Wt: 366.12
InChI Key: JUYMRXJALRGYGJ-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C11H12N2S2BrH It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-phenyl-1,3-thiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrobromic acid to obtain the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various N-substituted thiazole derivatives.

Scientific Research Applications

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: A simpler thiazole derivative with similar structural features.

    4-Phenyl-1,3-thiazole-2-amine: Another thiazole derivative with potential biological activity.

    2-(4-Methylphenyl)-1,3-thiazole: A thiazole compound with a methyl group substitution.

Uniqueness

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYMRXJALRGYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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